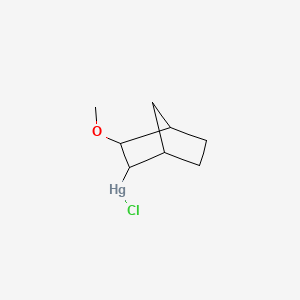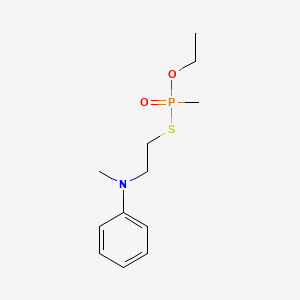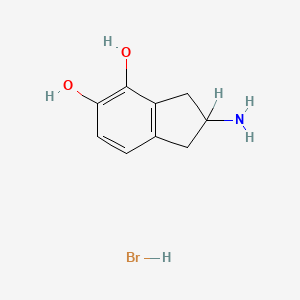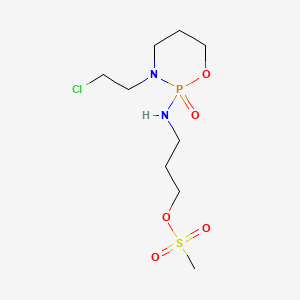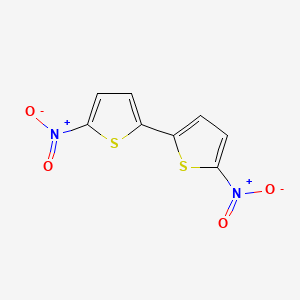
2,2'-Bithiophene, 5,5'-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bithiophene, 5,5’-dinitro- is an organic compound with the molecular formula C8H4N2O4S2. It is a derivative of bithiophene, where nitro groups are substituted at the 5 and 5’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5,5’-dinitro- typically involves the nitration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5 and 5’ positions .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithiophene, 5,5’-dinitro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bithiophene, 5,5’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts like Lewis acids.
Major Products Formed
Reduction: The major product is 2,2’-Bithiophene, 5,5’-diamino-.
Substitution: Depending on the substituent introduced, various derivatives of 2,2’-Bithiophene can be formed.
Aplicaciones Científicas De Investigación
2,2’-Bithiophene, 5,5’-dinitro- has several applications in scientific research:
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials with specific conductivity and optical characteristics.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes and change their electronic properties.
Mecanismo De Acción
The mechanism by which 2,2’-Bithiophene, 5,5’-dinitro- exerts its effects is primarily related to its electronic structure. The nitro groups are electron-withdrawing, which affects the electron density distribution in the bithiophene core. This influences the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to delocalize electrons across its conjugated system is crucial for its function in devices like OFETs and OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: The parent compound without nitro substitutions.
2,2’-Bithiophene, 5,5’-dibromo-: A derivative with bromine atoms at the 5 and 5’ positions.
2,2’-Bithiophene, 5,5’-diamino-: A derivative with amino groups at the 5 and 5’ positions.
Uniqueness
2,2’-Bithiophene, 5,5’-dinitro- is unique due to the presence of nitro groups, which significantly alter its electronic properties compared to its parent compound and other derivatives. The electron-withdrawing nature of the nitro groups makes it more reactive in certain chemical reactions and suitable for specific applications in materials science and organic electronics .
Propiedades
Número CAS |
41085-77-2 |
|---|---|
Fórmula molecular |
C8H4N2O4S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-nitro-5-(5-nitrothiophen-2-yl)thiophene |
InChI |
InChI=1S/C8H4N2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H |
Clave InChI |
SLRUEQXRDKTFOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)[N+](=O)[O-])C2=CC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



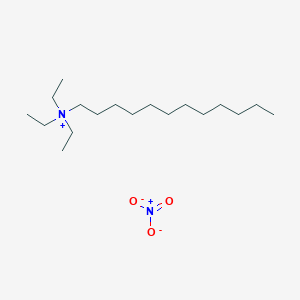

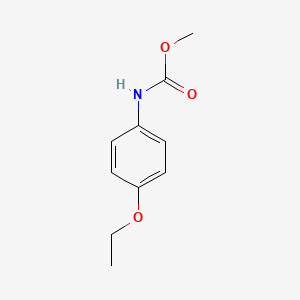
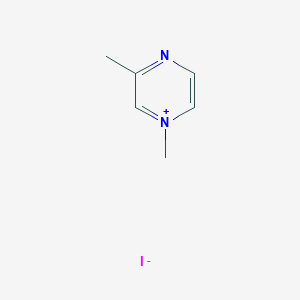
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)

